molecular formula C14H30S2 B079962 Diheptyl disulfide CAS No. 10496-16-9

Diheptyl disulfide

Cat. No.: B079962
CAS No.: 10496-16-9
M. Wt: 262.5 g/mol
InChI Key: IFGAFLQUAVLERP-UHFFFAOYSA-N
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Description

Diheptyl disulfide, also known as 8,9-dithiahexadecane, is an organic compound with the molecular formula C14H30S2. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is known for its applications as a corrosion inhibitor and in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diheptyl disulfide can be synthesized through several methods. One common approach involves the reaction of alkyl halides with sodium disulfide in dimethyl sulfoxide (DMSO) at elevated temperatures. Another method includes the use of thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidative coupling of thiols. This method involves the oxidation of heptyl thiol using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is typically carried out in an organic solvent like ethanol, which facilitates the formation of the disulfide bond .

Chemical Reactions Analysis

Types of Reactions: Diheptyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diheptyl disulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diheptyl disulfide involves its ability to undergo redox reactions. In biological systems, it can interact with thiol-containing proteins, leading to the formation of disulfide bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular processes. The sulfur-sulfur bond in this compound is readily exchangeable, making it a versatile compound in dynamic covalent chemistry .

Comparison with Similar Compounds

  • Diethyl disulfide (C4H10S2)
  • Dibutyl disulfide (C8H18S2)
  • Dipropyl disulfide (C6H14S2)

Comparison: Diheptyl disulfide is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain disulfides. The longer chain length increases its hydrophobicity and affects its solubility in various solvents. Additionally, the reactivity of this compound in redox reactions can differ from that of shorter-chain disulfides, making it suitable for specific applications in corrosion inhibition and organic synthesis .

Properties

IUPAC Name

1-(heptyldisulfanyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H30S2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGAFLQUAVLERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSSCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20146873
Record name Diheptyl disulphide
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Molecular Weight

262.5 g/mol
Source PubChem
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CAS No.

10496-16-9
Record name Diheptyl disulfide
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Record name Diheptyl disulfide
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Record name Diheptyl disulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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